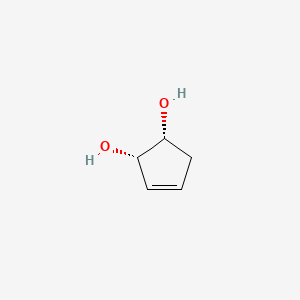
(1R,2S)-cyclopent-3-ene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-cyclopent-3-ene-1,2-diol is a chiral organic compound with a cyclopentene ring structure and two hydroxyl groups attached to the first and second carbon atoms. The compound’s stereochemistry is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-cyclopent-3-ene-1,2-diol can be achieved through various methods. One common approach involves the asymmetric dihydroxylation of cyclopentene using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) in the presence of a chiral ligand, such as (DHQ)2PHAL, to achieve high enantioselectivity. The reaction is carried out under mild conditions, often at room temperature, and yields the desired diol with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity and enantiomeric excess.
化学反应分析
Types of Reactions
(1R,2S)-cyclopent-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diol can yield cyclopentane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products
Oxidation: Cyclopentane-1,2-dione, cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentane-1,2-diol.
Substitution: Cyclopent-3-ene-1,2-dichloride, cyclopent-3-ene-1,2-dibromide.
科学研究应用
(1R,2S)-cyclopent-3-ene-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential role in enzyme-catalyzed reactions and as a substrate for studying enzyme specificity.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
作用机制
The mechanism of action of (1R,2S)-cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity. For example, the hydroxyl groups can form hydrogen bonds with active site residues of enzymes, facilitating catalytic reactions. Additionally, the compound’s stereochemistry can influence its ability to interact with chiral receptors, affecting its biological activity.
相似化合物的比较
Similar Compounds
(1S,2R)-cyclopent-3-ene-1,2-diol: The enantiomer of (1R,2S)-cyclopent-3-ene-1,2-diol with opposite stereochemistry.
Cyclopent-3-ene-1,2-diol: The racemic mixture containing both (1R,2S) and (1S,2R) enantiomers.
Cyclopent-3-ene-1,2-dione: The oxidized form of the diol with two carbonyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications requiring high selectivity, such as in asymmetric synthesis and chiral recognition studies. The compound’s ability to undergo various chemical transformations also makes it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
170211-24-2 |
|---|---|
分子式 |
C5H8O2 |
分子量 |
100.12 g/mol |
IUPAC 名称 |
(1R,2S)-cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C5H8O2/c6-4-2-1-3-5(4)7/h1-2,4-7H,3H2/t4-,5+/m0/s1 |
InChI 键 |
VQWAZBMRMSMLPG-CRCLSJGQSA-N |
手性 SMILES |
C1C=C[C@@H]([C@@H]1O)O |
规范 SMILES |
C1C=CC(C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



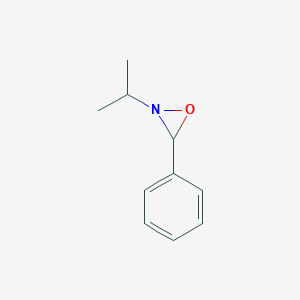
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
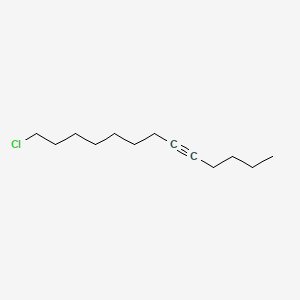
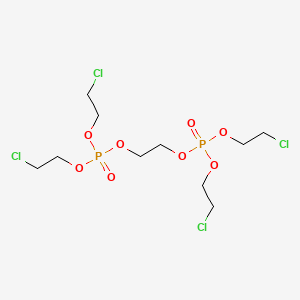
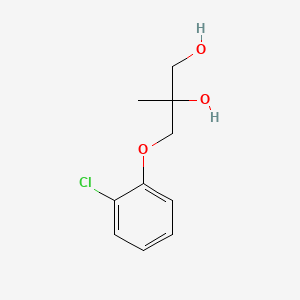
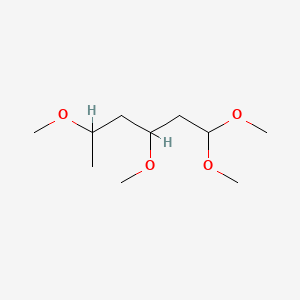
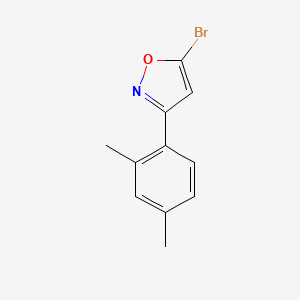
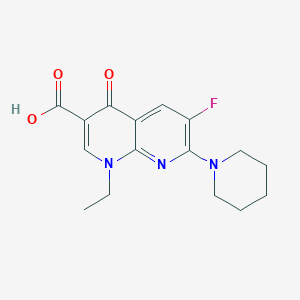
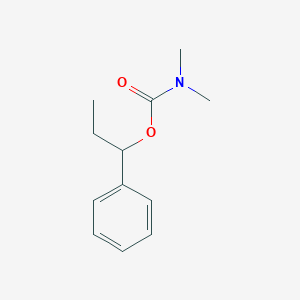
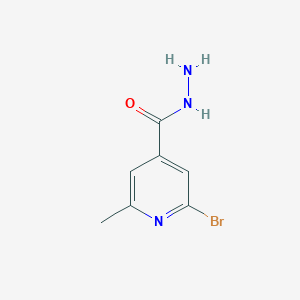
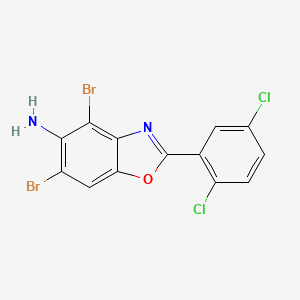
![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
